molecular formula C15H19N3O3S B2896188 tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate CAS No. 1173675-82-5

tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate

Cat. No.: B2896188
CAS No.: 1173675-82-5
M. Wt: 321.4
InChI Key: YGEHNQHQOLZSLV-NSHDSACASA-N
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Description

Tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate is a complex organic molecule with potential applications in various fields including chemistry, biology, and medicine. Its unique structure, containing an oxadiazole ring, sulfur atom, and tert-butyl carbamate, offers intriguing properties for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate typically involves multiple steps:

  • Formation of the Oxadiazole Ring: This is usually achieved through cyclization reactions involving hydrazides and carbon disulfide or related compounds.

  • Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other aromatic substitution reactions.

  • Attachment of the Tert-Butyl Carbamate Group: This step often involves carbamoylation reactions using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis would be optimized for cost-effectiveness and yield, potentially employing continuous flow reactors and automated processes to streamline the multistep synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The sulfur atom in the oxadiazole ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can target various parts of the molecule, potentially reducing the oxadiazole ring or modifying the aromatic ring.

  • Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions, leading to a variety of functional derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

  • Substitution: Utilizing nucleophiles or electrophiles depending on the target site for substitution.

Major Products:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Modified oxadiazole rings, altered aromatic structures.

  • Substitution: Various carbamate derivatives.

Scientific Research Applications

Chemistry: Tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block for synthesizing more complex molecules. Its reactive sites allow for further functionalization, making it a valuable intermediate in organic synthesis.

Biology: The compound’s unique structure enables it to interact with biological targets, potentially serving as a lead compound in the development of new drugs or biochemical probes.

Medicine: In medicinal chemistry, this compound can be explored for its pharmacological properties. Its ability to form stable complexes with biological macromolecules could lead to therapeutic applications.

Industry: It can be utilized in the development of new materials, agrochemicals, and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects often involves binding to molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and sulfur atom play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π interactions, and coordination with metal ions. This binding can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-[(1S)-2-phenyl-1-(1,3,4-oxadiazol-5-yl)ethyl]carbamate: Similar structure but lacking the sulfur atom, resulting in different chemical and biological properties.

  • tert-Butyl N-[(1S)-2-phenyl-1-(2-thioxo-1,3,4-oxadiazol-5-yl)ethyl]carbamate: Contains a thioxo group instead of the sulfanylidene group, affecting its reactivity and interactions.

Uniqueness: The presence of the 2-sulfanylidene group and the specific arrangement of functional groups in tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate grants it unique properties that differentiate it from other compounds. This uniqueness can lead to distinct reactivity patterns and interactions, providing opportunities for novel applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-15(2,3)21-13(19)16-11(12-17-18-14(22)20-12)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,18,22)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEHNQHQOLZSLV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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